molecular formula C15H8N2O6 B8786667 2-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOIC ACID

2-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOIC ACID

Cat. No.: B8786667
M. Wt: 312.23 g/mol
InChI Key: NQKOVLDHWLEHES-UHFFFAOYSA-N
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Description

2-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOIC ACID is a chemical compound that belongs to the class of phthalimides. Phthalimides are known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals. This compound is characterized by the presence of a nitro group and a carboxyphenyl group attached to the phthalimide core, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fuming nitric acid and concentrated sulfuric acid to nitrate phthalimide . The nitration reaction is carried out at low temperatures (10-15°C) to control the reaction rate and prevent decomposition. The nitrated product is then purified by crystallization from ethyl alcohol.

Industrial Production Methods

In an industrial setting, the production of 2-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOIC ACID may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for temperature control and reagent addition can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 4-amino-N-(o-carboxyphenyl)phthalimide.

    Substitution: Various substituted phthalimides depending on the nucleophile used.

Scientific Research Applications

2-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOIC ACID involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of HDAC enzymes, preventing the deacetylation of histone proteins. This leads to the accumulation of acetylated histones, resulting in altered gene expression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: The parent compound, lacking the nitro and carboxyphenyl groups.

    4-nitrophthalimide: Contains only the nitro group without the carboxyphenyl group.

    N-(o-carboxyphenyl)phthalimide: Contains only the carboxyphenyl group without the nitro group.

Uniqueness

2-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOIC ACID is unique due to the presence of both the nitro and carboxyphenyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable intermediate in organic synthesis and a potential therapeutic agent in medicinal chemistry.

Properties

Molecular Formula

C15H8N2O6

Molecular Weight

312.23 g/mol

IUPAC Name

2-(5-nitro-1,3-dioxoisoindol-2-yl)benzoic acid

InChI

InChI=1S/C15H8N2O6/c18-13-9-6-5-8(17(22)23)7-11(9)14(19)16(13)12-4-2-1-3-10(12)15(20)21/h1-7H,(H,20,21)

InChI Key

NQKOVLDHWLEHES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-nitrophthalic anhydride (0.5 g, 0.0026 mol) and o-aminobenzoic acid (0.36 g, 0.0026 mol) were refluxed as above for four days. The clear solution was purified as per 120 with an additional final crystallisation from acetone/H2O to yield 0.12 g (15%) 147 as a very pale dull yellow powder: mp=242–243° C.; Rf 0.80 (A): Rf 0.88 (C): Rf 0.49 (D): IR (cm−1): 2725–3100 (OH), 3071 (C═CH), 2646 (C—H), 1786 (C═O), 1730 (C═O), 1693 (C═O), 1620 (C═C), 1601 (C═C), 1538 (N═O), 1491 (C═C), 1452 (C═C), 1383 (C—O), 1345 (N═O), 1123 (C—O), 723 (C═CH); MS m/z (rel intensity) 311 (33), 267 (76), 241 (54), 136 (100).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Yield
15%

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